

Commercial Suppliers and Technical Guide for 3-Ethylheptanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethylheptanoic acid*

Cat. No.: *B075990*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Ethylheptanoic acid**, including its commercial availability, key technical data, potential biological activities, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the procurement and application of this branched-chain fatty acid.

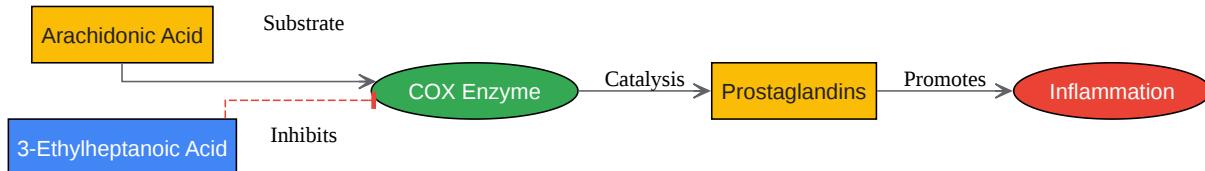
Commercial Availability

3-Ethylheptanoic acid (CAS No. 14272-47-0) is available from a variety of commercial suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of available purities and product numbers. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Supplier	Product Number(s)	Stated Purity	Additional Information
Sigma-Aldrich	ENA332672579	-	Available through the Enamine storefront. [1]
Biosynth	PAA27247	-	High-quality reference standards for pharmaceutical testing. [2]
Alfa Chemistry	ACM14272470	96%	-
Moldb	M349698	97%	Provides NMR, HPLC, and LC-MS documentation. [3]
ChemicalBook	-	≥98% (from some suppliers)	Platform lists multiple suppliers. [4]
CymitQuimica	10-F641036	97%	Supplied by Fluorochem. [5]
Santa Cruz Biotechnology	-	>95% (typical for analytical standards)	Offers a broad range of analytical standards. [6]
TCI Chemicals	-	>95.0% (GC) (for similar compounds)	A global manufacturer of chemicals for research and development. [7] [8]

Technical Data

The following table summarizes the key physical and chemical properties of **3-Ethylheptanoic acid**. This data is essential for its proper handling, storage, and use in experimental settings.

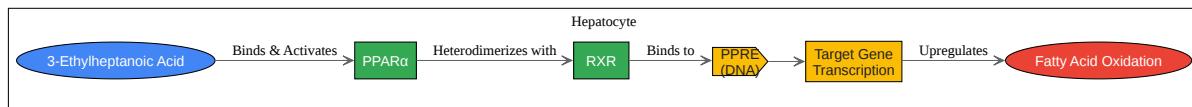

Property	Value	Source
CAS Number	14272-47-0	[1] [2] [3] [5] [9] [10] [11] [12]
Molecular Formula	C ₉ H ₁₈ O ₂	[2] [12]
Molecular Weight	158.24 g/mol	[2] [12]
IUPAC Name	3-ethylheptanoic acid	[1] [12]
Boiling Point	116-117°C at 10 mmHg	[13]
Refractive Index	n ²⁵ D 1.4242	[13]
SMILES	CCCC(CC)CC(=O)O	[12]
InChIKey	MCLMZMISZCYBBG-UHFFFAOYSA-N	[1] [12]

Potential Biological Activities and Signaling Pathways

3-Ethylheptanoic acid, as a branched-chain fatty acid (BCFA), is suggested to possess several biological activities of interest to drug development professionals. These include antioxidant, anti-inflammatory, and potential metabolic regulatory roles.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Some evidence suggests that **3-Ethylheptanoic acid** may exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[\[2\]](#)



[Click to download full resolution via product page](#)

*Figure 1: Proposed mechanism of anti-inflammatory action of **3-Ethylheptanoic acid** via inhibition of the COX enzyme.*

Metabolic Regulation via PPAR α Activation

Branched-chain fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR α . Activation of PPAR α is a key mechanism in the regulation of lipid metabolism, including fatty acid oxidation.

[Click to download full resolution via product page](#)

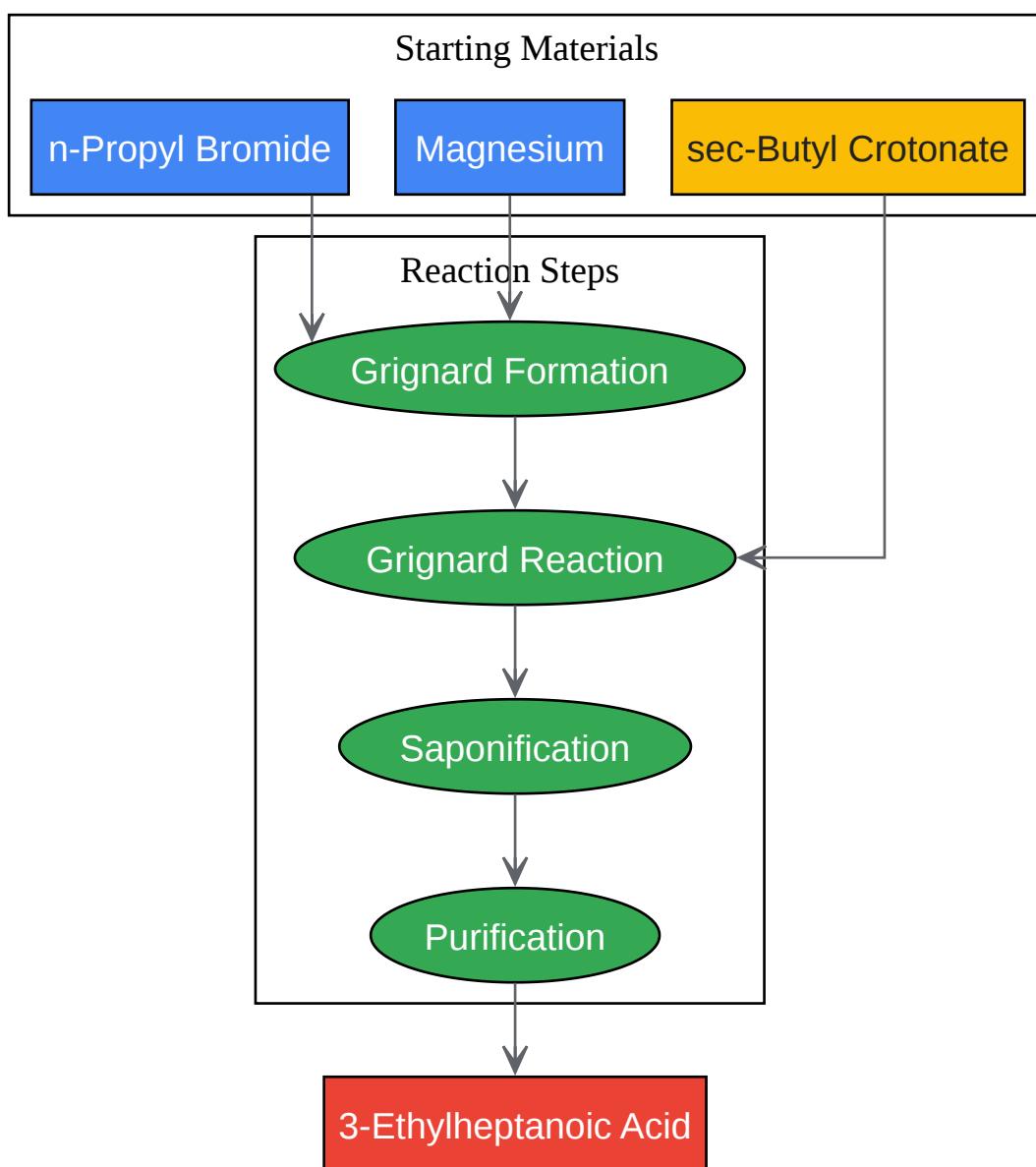
*Figure 2: Proposed signaling pathway for **3-Ethylheptanoic acid**-mediated activation of PPAR α and subsequent upregulation of fatty acid oxidation.*

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **3-Ethylheptanoic acid** and for key biological assays to evaluate its activity. These protocols are based on established methods for similar compounds and can be adapted by researchers for their specific needs.

Synthesis of 3-Ethylheptanoic Acid

This procedure is adapted from a reliable method for the synthesis of 3-methylheptanoic acid and is expected to be applicable for the synthesis of **3-Ethylheptanoic acid** with minor modifications.[13]


Materials:

- sec-Butyl crotonate
- n-Propyl bromide
- Magnesium turnings
- Anhydrous ether
- 10% Sodium carbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Ethanol
- Potassium hydroxide
- Concentrated hydrochloric acid
- Benzene-ether (1:1)

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place magnesium turnings. Add a small amount of a solution of n-propyl bromide in anhydrous ether to initiate the reaction. Once the reaction starts, add the remaining n-propyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
- Grignard Reaction: Cool the Grignard reagent to 0°C and add a solution of sec-butyl crotonate in anhydrous ether dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for an additional hour.
- Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the ether layer, and extract the aqueous layer with ether. Combine the ether extracts, wash with 10% sodium carbonate solution, then with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

- Saponification: Remove the ether by distillation. To the residue, add a solution of potassium hydroxide in ethanol and water. Reflux the mixture for 30 minutes.
- Isolation of **3-Ethylheptanoic Acid**: Cool the solution, dilute with water, and acidify with concentrated hydrochloric acid. Extract the product with a 1:1 benzene-ether mixture. Wash the organic extracts with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
- Purification: Remove the solvents by distillation and purify the crude **3-Ethylheptanoic acid** by vacuum distillation.

[Click to download full resolution via product page](#)

Figure 3: Workflow for the synthesis of **3-Ethylheptanoic acid**.

Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay protocol is adapted from commercially available kits and can be used to screen for the inhibitory activity of **3-Ethylheptanoic acid** against COX-1 and COX-2.[\[3\]](#)

Materials:

- COX Assay Buffer
- COX Probe
- COX Cofactor
- COX-1 or COX-2 enzyme
- Arachidonic acid solution
- **3-Ethylheptanoic acid** (test inhibitor)
- Known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control
- DMSO (or other suitable solvent for the inhibitor)
- 96-well plate
- Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

- Inhibitor Preparation: Dissolve **3-Ethylheptanoic acid** in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to the desired test concentrations.
- Reaction Setup: In a 96-well plate, add the following to the respective wells:

- Enzyme Control: Assay Buffer.
- Inhibitor Control: Known COX inhibitor.
- Test Sample: Diluted **3-Ethylheptanoic acid** solution.
- Reaction Mixture: Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme (either COX-1 or COX-2). Add the master mix to all wells.
- Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
- Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
- Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of the test compound relative to the enzyme control. Calculate the IC₅₀ value for **3-Ethylheptanoic acid**.

PPAR α Activation Reporter Assay

This cell-based reporter assay can be used to determine if **3-Ethylheptanoic acid** can activate PPAR α . The protocol involves transfecting cells with plasmids encoding PPAR α and a luciferase reporter gene under the control of a PPAR response element (PPRE).[1][2]

Materials:

- HepG2 cells (or other suitable cell line)
- DMEM medium with supplements
- PPAR α expression vector
- PPRE-luciferase reporter vector
- Transfection reagent

- **3-Ethylheptanoic acid** (test compound)
- Known PPAR α agonist (e.g., Wy-14,643) as a positive control
- Luciferase assay system
- Luminometer

Procedure:

- Cell Culture and Transfection: Culture HepG2 cells in DMEM. Co-transfect the cells with the PPAR α expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
- Compound Treatment: After transfection, treat the cells with varying concentrations of **3-Ethylheptanoic acid**, a known PPAR α agonist (positive control), or vehicle (negative control) for 24 hours.
- Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase) to account for transfection efficiency. Determine the fold-activation of PPAR α by **3-Ethylheptanoic acid** relative to the vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α - and γ -mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of a PPAR α Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Ethyl 3-Oxoheptanoate | 7737-62-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Tokyo Chemical Industry Co., Ltd.(APAC) | Homepage [tcichemicals.com]
- 9. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-ETHYLHEPTANOIC ACID | 14272-47-0 [chemicalbook.com]
- 11. 3-Ethylheptanoic acid [webbook.nist.gov]
- 12. 3-Ethylheptanoic acid | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-Ethylheptanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075990#commercial-suppliers-of-3-ethylheptanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com